
Trelagliptin-Trifluoressigsäuresalz
Übersicht
Beschreibung
Trelagliptin Trifluoroacetic Acid Salt, also known as Trelagliptin Trifluoroacetic Acid Salt, is a useful research compound. Its molecular formula is C20H21F4N5O4 and its molecular weight is 471.413. The purity is usually 95%.
BenchChem offers high-quality Trelagliptin Trifluoroacetic Acid Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trelagliptin Trifluoroacetic Acid Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Efficacy in Type 2 Diabetes Management
- Trelagliptin has been shown to significantly reduce HbA1c levels in patients with type 2 diabetes when administered as an add-on therapy to insulin. In a study involving Japanese patients, a reduction of 0.63% in HbA1c was observed compared to placebo, demonstrating its effectiveness in glycemic control .
- Long-term studies indicate that trelagliptin maintains glycemic control over extended periods without causing severe hypoglycemia, making it a favorable choice for patients requiring consistent management .
-
Combination Therapy
- The compound is often used in conjunction with other antihyperglycemic agents, such as metformin or insulin. It has been noted for its compatibility with various treatment regimens, providing flexibility for clinicians .
- A study highlighted that switching from other DPP-4 inhibitors to trelagliptin did not adversely affect glycemic control, suggesting that it can be an effective alternative for patients who may not respond adequately to other treatments .
Efficacy and Safety Studies
Numerous clinical trials have evaluated the safety and efficacy of trelagliptin:
- Phase IV Study : A randomized, double-blind study assessed the addition of trelagliptin to insulin therapy in patients with inadequate glycemic control. The results indicated significant improvements in HbA1c levels without severe adverse effects .
- Long-term Safety : Long-term treatment studies have demonstrated that trelagliptin is well-tolerated over extended periods, with a low incidence of hypoglycemia compared to other DPP-4 inhibitors .
Case Studies
Case Study 1: Efficacy in Elderly Patients
- An observational study focused on elderly patients with type 2 diabetes showed that trelagliptin effectively managed blood glucose levels while minimizing the risk of hypoglycemia, which is particularly important in this demographic due to their increased vulnerability .
Case Study 2: Switching Therapy
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
This suggests that Trelagliptin Trifluoroacetic Acid Salt may have similar pharmacokinetic properties, providing long-lasting effects and potentially improving patient compliance due to less frequent dosing .
Result of Action
The molecular effect of Trelagliptin Trifluoroacetic Acid Salt is the inhibition of DPP-4, leading to increased levels of active incretin hormones . On a cellular level, this results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . In a clinical setting, Trelagliptin Trifluoroacetic Acid Salt has shown efficacy in improving glycemic control in patients with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trelagliptin Trifluoroacetic Acid Salt. It is known that Trifluoroacetic acid and its salts are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies Therefore, environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of Trelagliptin Trifluoroacetic Acid Salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Trelagliptin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, affecting its pharmacological properties.
Reduction: This reaction can modify the compound’s structure, potentially enhancing its efficacy.
Common Reagents and Conditions
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Biologische Aktivität
Trelagliptin trifluoroacetic acid salt is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.
Overview of Trelagliptin
Trelagliptin (SYR-472) is characterized by its ability to provide sustained inhibition of DPP-4, which plays a crucial role in glucose metabolism. Unlike other DPP-4 inhibitors, trelagliptin is designed for once-weekly dosing, making it a convenient option for patients with type 2 diabetes.
Inhibition of DPP-4 : Trelagliptin acts as a competitive and reversible inhibitor of DPP-4. It exhibits a half-life for dissociation of approximately 30 minutes, indicating a stable interaction with the enzyme. The inhibition constant (Ki) has been reported at 1.5 ± 0.1 nmol/L, showcasing its potency in inhibiting DPP-4 activity .
Selectivity : Trelagliptin demonstrates over 10,000-fold selectivity against related proteases such as DPP-8 and DPP-9. This selectivity is crucial as it minimizes potential off-target effects that could arise from less selective inhibitors .
Pharmacokinetics
Trelagliptin's pharmacokinetic profile indicates effective absorption and distribution in the body. Studies have shown that a single oral dose leads to significant reductions in plasma DPP-4 activity, with peak inhibition observed between 1 to 2 hours post-dose. The extent of inhibition is dose-dependent, further confirming its efficacy .
Table 1: Plasma DPP-4 Inhibition by Trelagliptin
Dose (mg/kg) | Plasma DPP-4 Activity (% Inhibition) at 1 Hour | Plasma DPP-4 Activity (% Inhibition) at 8 Hours |
---|---|---|
0.03 | 28.9 ± 6.9 | 42.1 ± 2.3 |
0.1 | 11.5 ± 1.5 | 22.9 ± 3.9 |
0.3 | 6.5 ± 1.2 | 11.6 ± 1.8 |
Comparative Efficacy
In comparative studies, trelagliptin has shown superior efficacy over other DPP-4 inhibitors like alogliptin and sitagliptin:
Table 2: Comparative Inhibition Potency of DPP-4 Inhibitors
Compound | IC50 (nmol/L) |
---|---|
Trelagliptin | 1.3 (CI = 1.1–1.5) |
Alogliptin | 5.3 (CI = 5.0–5.7) |
Sitagliptin | 16.0 (CI = 15.1–16.9) |
These findings underscore trelagliptin's potential as a more effective treatment option for managing blood glucose levels in diabetic patients.
Case Studies
Several clinical trials have assessed the effectiveness of trelagliptin in real-world settings:
- Study on Glycemic Control : A clinical trial involving patients with poorly controlled type 2 diabetes demonstrated that once-weekly trelagliptin significantly reduced HbA1c levels compared to placebo after 24 weeks .
- Long-term Safety Profile : Another study evaluated the long-term safety and efficacy of trelagliptin over a year, showing consistent glycemic control without significant adverse effects .
Eigenschaften
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRCIXKRLHWPJO-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678830 | |
Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928201-45-0 | |
Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.